4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbonitrile is a complex organic compound that features a biphenyl core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .
Scientific Research Applications
4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives with various functional groups, such as:
- 4-Hydroxy-2-pyrones
- Pyrrolidine-2-ones
- Thiazolidine derivatives .
Uniqueness
What sets 4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H16N2O2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-hydroxy-5-[2-(pyrrolidine-3-carbonyl)phenyl]benzonitrile |
InChI |
InChI=1S/C18H16N2O2/c19-10-14-9-12(5-6-17(14)21)15-3-1-2-4-16(15)18(22)13-7-8-20-11-13/h1-6,9,13,20-21H,7-8,11H2 |
InChI Key |
RYEUGXWUNWGBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=C(C=C3)O)C#N |
Origin of Product |
United States |
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